molecular formula C19H19NO3 B11413020 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11413020
M. Wt: 309.4 g/mol
InChI Key: APSFSVSZWZMNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic properties. This particular compound features a benzofuran core substituted with dimethyl groups and an acetamide moiety linked to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4,6-dimethylbenzofuran and 2-methoxyaniline.

    Step 1 Formation of Intermediate: The 4,6-dimethylbenzofuran undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the acetamide group.

    Step 2 Coupling Reaction: The intermediate product is then coupled with 2-methoxyaniline under conditions that facilitate the formation of the final product. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Benzofuran derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable benzofuran core and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA or interact with enzymes, while the acetamide and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the methoxyphenyl group, which may reduce its biological activity.

    N-(2-methoxyphenyl)acetamide: Lacks the benzofuran core, which is crucial for its interaction with biological targets.

    2-(4,6-dimethyl-1-benzofuran-3-yl)-N-phenylacetamide: Similar structure but without the methoxy group, which can affect its solubility and binding properties.

Uniqueness

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide is unique due to the combination of its benzofuran core and the methoxyphenyl acetamide moiety. This combination enhances its potential for biological activity and allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H19NO3/c1-12-8-13(2)19-14(11-23-17(19)9-12)10-18(21)20-15-6-4-5-7-16(15)22-3/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

APSFSVSZWZMNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.